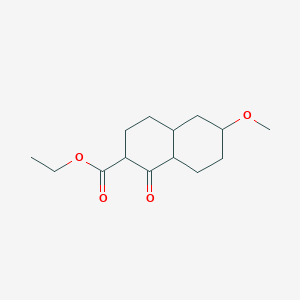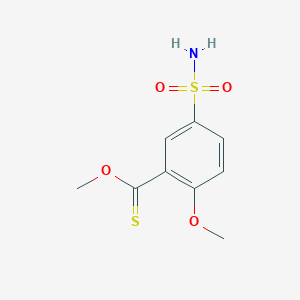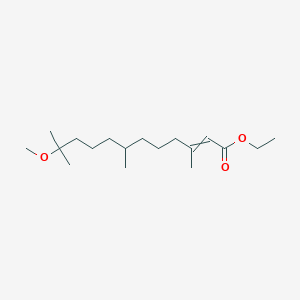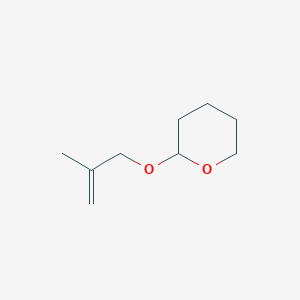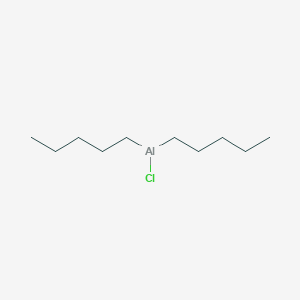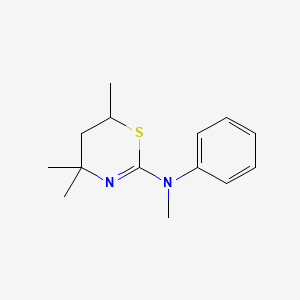![molecular formula C11H19N3O2 B14642606 N-Butyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea CAS No. 55807-65-3](/img/structure/B14642606.png)
N-Butyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butyl-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea is an organic compound that belongs to the class of ureas It features a butyl group, an isopropyl group, and an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea typically involves the reaction of butyl isocyanate with 5-(propan-2-yl)-1,2-oxazole-3-amine. The reaction is carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions, usually around 0-5°C to prevent side reactions. The reaction mixture is then stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of N-Butyl-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-Butyl-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl or isopropyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Applications De Recherche Scientifique
N-Butyl-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of N-Butyl-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The butyl and isopropyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Butyl-N’-[5-(methyl)-1,2-oxazol-3-yl]urea: Similar structure but with a methyl group instead of an isopropyl group.
N-Butyl-N’-[5-(ethyl)-1,2-oxazol-3-yl]urea: Similar structure but with an ethyl group instead of an isopropyl group.
N-Butyl-N’-[5-(tert-butyl)-1,2-oxazol-3-yl]urea: Similar structure but with a tert-butyl group instead of an isopropyl group.
Uniqueness
N-Butyl-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound can result in distinct properties compared to its analogs.
Propriétés
Numéro CAS |
55807-65-3 |
|---|---|
Formule moléculaire |
C11H19N3O2 |
Poids moléculaire |
225.29 g/mol |
Nom IUPAC |
1-butyl-3-(5-propan-2-yl-1,2-oxazol-3-yl)urea |
InChI |
InChI=1S/C11H19N3O2/c1-4-5-6-12-11(15)13-10-7-9(8(2)3)16-14-10/h7-8H,4-6H2,1-3H3,(H2,12,13,14,15) |
Clé InChI |
SJJMTHOMPAJCCO-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)NC1=NOC(=C1)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1-Butoxyethoxy){1-[(chloroacetyl)oxy]prop-2-en-1-yl}oxophosphanium](/img/structure/B14642528.png)
![Triphenyl[2-(2-phenylhydrazinylidene)propyl]phosphanium bromide](/img/structure/B14642530.png)
![Benzene, 1-[2-chloro-3-ethoxy-1,3-bis(1-methylethoxy)propyl]-4-nitro-](/img/structure/B14642538.png)
![Urea, [(4-hydroxy-3-methoxyphenyl)methyl]-](/img/structure/B14642540.png)

![2-[Methoxy(phenyl)phosphoryl]propanoic acid](/img/structure/B14642545.png)
